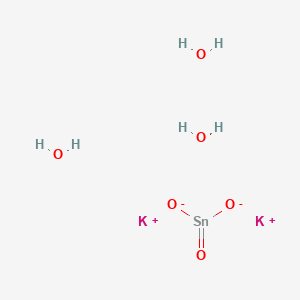

三水和錫酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The preparation of potassium stannate involves reacting potassium hydroxide with tin powder, using oxygen as a catalyst under high temperature and pressure. This process has been observed in industrial tests to be feasible, stable in quality, economical, and environmentally friendly compared to traditional methods (Tang Yun-sheng, 2011).

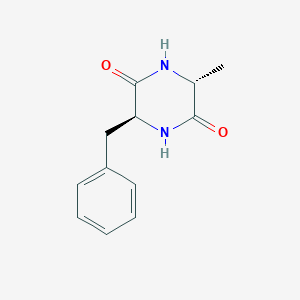

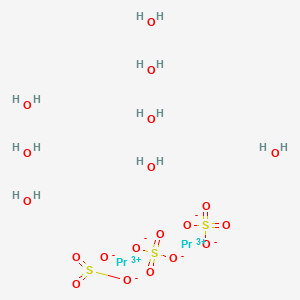

Molecular Structure Analysis

The molecular structure of potassium stannate compounds often involves tin atoms in a trigonal pyramidal environment, as demonstrated in the crystal structure of potassium (hydrogen(bismaleato))stannate(II). This structure consists of layers of discrete moieties with potassium ions located in holes between the layers, showcasing the preference for tin to exist in a trigonal pyramidal environment (Donaldson et al., 1985).

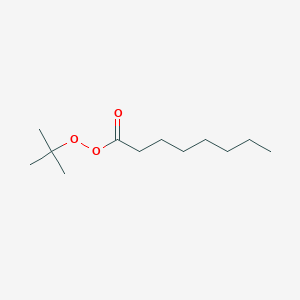

Chemical Reactions and Properties

The reactivity of potassium stannate includes interactions with various alkali metals to form novel stannides. For example, the synthesis and characterization of novel potassium stannides have been described, highlighting the diverse reactivity and side products of reactions involving diorganodihydridostannanes with alkali metal compounds (Schollmeier et al., 2004).

Physical Properties Analysis

The physical properties of potassium stannate, such as its high temperature CO2 capture performance, have been studied. A novel potassium stannate demonstrated a CO2 uptake capacity at 700 °C, indicating its potential for reducing carbon emissions. The in-house synthesized potassium stannate showed outstanding performance in terms of CO2 uptake and stability over multiple cycles (Baird et al., 2023).

Chemical Properties Analysis

Potassium stannate's chemical properties, especially its interactions with CO2, are significant for environmental applications. The CO2 sorption process of potassium stannate, particularly the solid-state synthesized variety, is primarily dominated by chemical adsorption. This aspect is crucial for its effectiveness as a sorbent for high temperature CO2 separation (Baird et al., 2023).

科学的研究の応用

高温CO2捕捉

三水和錫酸カリウムは、高温CO2捕捉における可能性について調査されています . 市販の酸化スズ、ナトリウム、カリウム、カルシウムの錫酸の吸着容量と速度論は、熱重量分析を使用して試験されました . 市販のK2SnO3は、700℃で大きなCO2吸収能力を持つことがわかりました . これは、錫酸カリウムが高温分離のための効果的な吸着剤となり得ることを示しています .

触媒

三水和錫酸カリウムは触媒として使用できます . その試薬タイプは触媒としてリストされており、さまざまな化学反応における可能性を示しています .

他の化合物の合成

三水和錫酸カリウムは、他の化合物を合成するための前駆体として使用できます . たとえば、ガラス状炭素電極の改質に使用される、錫酸ランタンナノ粒子を合成するために使用できます .

速度論的分析

三水和錫酸カリウムは速度論的分析で使用されています . 錫酸カリウムのCO2吸着プロセスは、膜拡散抵抗と粒子内拡散抵抗によって支配されていることがわかりました

作用機序

Target of Action

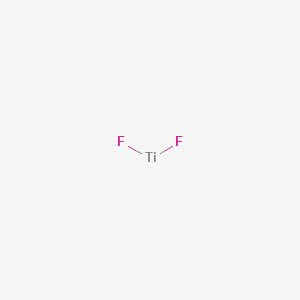

Potassium stannate trihydrate is primarily recognized for its utility in industrial processes and materials science research . As a source of tin(IV) ions, it is frequently used in electroplating to deposit tin onto various substrates . This enhances solderability and corrosion resistance .

Mode of Action

It is known that the compound provides a source of tin(iv) ions, which interact with the substrate during the electroplating process . The tin ions are reduced at the substrate surface, forming a layer of tin metal that enhances the substrate’s properties .

Biochemical Pathways

In the context of electroplating, the compound plays a role in the electrochemical reactions that occur at the substrate surface .

Pharmacokinetics

As an industrial chemical, it is typically handled with protective equipment to minimize exposure .

Result of Action

The primary result of potassium stannate trihydrate’s action in electroplating is the formation of a tin layer on the substrate . This layer enhances the substrate’s solderability and corrosion resistance .

Action Environment

The action of potassium stannate trihydrate is influenced by various environmental factors. For instance, the efficiency of the electroplating process can be affected by the pH, temperature, and concentration of the electroplating solution . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

特性

IUPAC Name |

dipotassium;dioxido(oxo)tin;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDWDSBYOUAFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12125-03-0 |

Source

|

| Record name | Potassium stannate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tin trioxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)